

Application Note: Palladium-Catalyzed Cross-Coupling of N-Methoxyoxan-4-amine

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Compound of Interest

Compound Name: *N-Methoxyoxan-4-amine;hydrochloride*

CAS No.: 2305255-60-9

Cat. No.: B2855565

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Executive Summary

N-Methoxyoxan-4-amine (also known as N-methoxy-tetrahydro-2H-pyran-4-amine) represents a specialized class of

-alkoxyamine nucleophiles used in the synthesis of

-alkoxy-N-aryl amides (Weinreb amide analogs) and

-functionalized heterocycles. While standard amines participate readily in Buchwald-Hartwig aminations,

-alkoxyamines present unique challenges due to the inductive electron-withdrawal of the oxygen atom, which significantly reduces the nucleophilicity of the nitrogen center (

typically 4–6 units lower than corresponding alkyl amines).

This guide details a field-proven protocol for the Palladium-catalyzed

-arylation of N-Methoxyoxan-4-amine with aryl halides. The methodology prioritizes the use of sterically demanding, electron-rich phosphine ligands (specifically BippyPhos and BrettPhos) to facilitate the difficult oxidative addition and reductive elimination steps required for this electron-deficient nucleophile.

Mechanistic Insight & Ligand Selection

The Challenge of N-Alkoxyamines

In a standard Buchwald-Hartwig cycle, the amine must coordinate to the Pd(II)-aryl complex prior to deprotonation and reductive elimination. For N-Methoxyoxan-4-amine:

- **Reduced Nucleophilicity:** The

group pulls electron density from the nitrogen, making the initial coordination to Palladium slow.

- **-Elimination Risks:** While less prone than alkyl amines, the presence of the oxygen can sometimes promote side reactions if the catalyst is not sufficiently active.

- **Reductive Elimination Barrier:** The formation of the

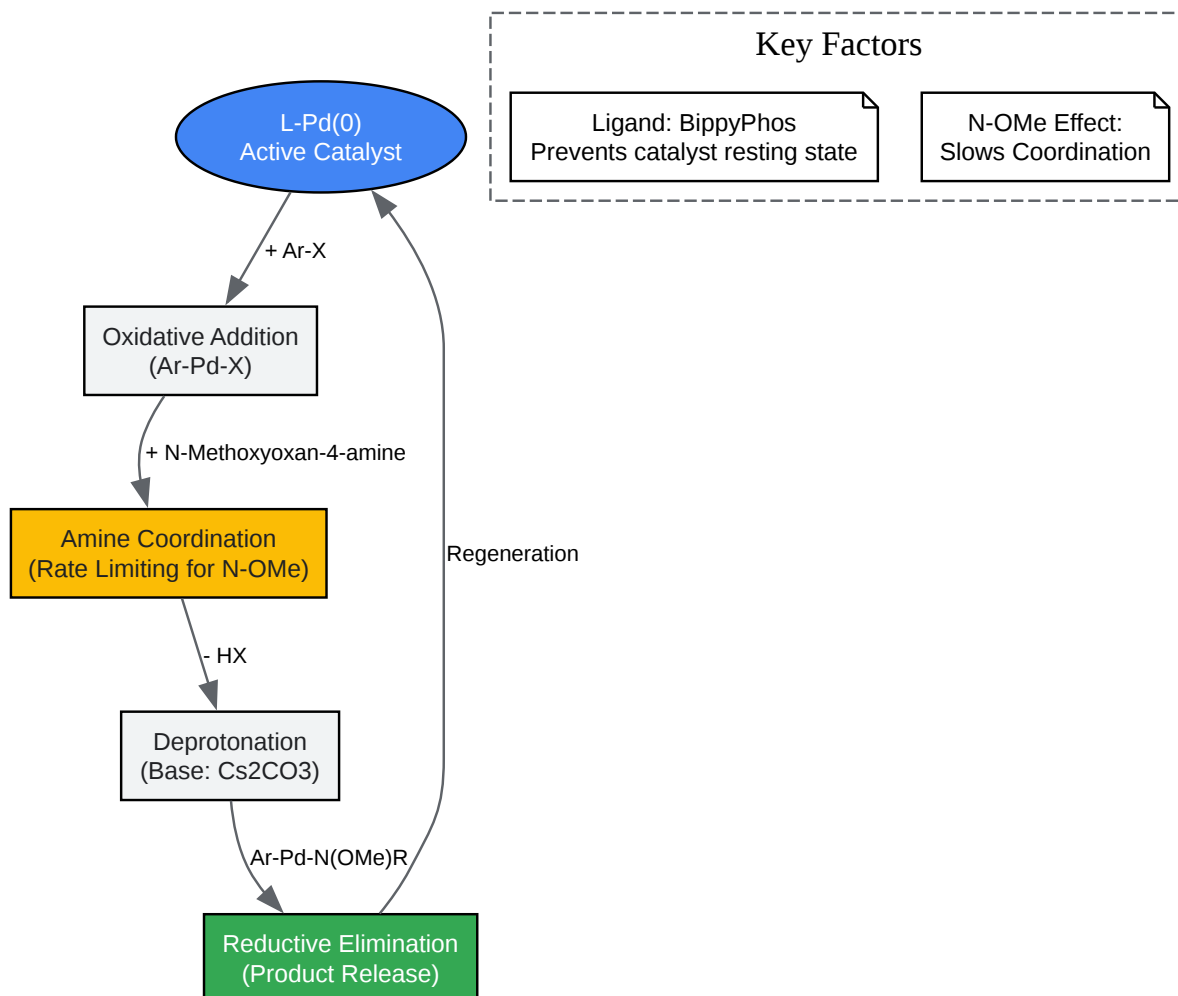
bond is electronically disfavored compared to standard amines due to the electronegative substituent.

The Solution: Specialized Ligands

To overcome these barriers, the protocol relies on BippyPhos (5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole). This ligand has been specifically validated for coupling hydroxylamine derivatives (

). Its bulky bi-pyrazole structure creates a protective pocket that enforces mono-ligation, stabilizing the Pd(0) species while accelerating the reductive elimination of the electron-deficient amine.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Catalytic cycle highlighting the critical amine coordination step hindered by the N-methoxy group.^{[1][2]}

Experimental Protocol

Reagents & Equipment

- Nucleophile: N-Methoxyoxan-4-amine (1.2 equivalents).
- Electrophile: Aryl Bromide (preferred) or Aryl Chloride (1.0 equivalent).
- Catalyst Precursor:

or

.

- Ligand: BippyPhos (CAS: 894086-00-1) or BrettPhos.
- Base: Cesium Carbonate (), anhydrous.
- Solvent: Toluene (anhydrous, degassed).
- Atmosphere: Argon or Nitrogen (strictly inert).

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (Optional but Recommended) To ensure active catalyst formation, mix

(2 mol%) and BippyPhos (2.4 mol%) in a small volume of degassed toluene. Stir at room temperature for 5 minutes until the solution turns a clear orange/red.

Step 2: Reaction Assembly

- In a glovebox or under a positive stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with:
 - Aryl Halide (1.0 mmol)
 - (1.5 mmol, 488 mg)
 - N-Methoxyoxan-4-amine (1.2 mmol, ~157 mg)
- Add the Catalyst/Ligand solution prepared in Step 1.
- Add remaining Toluene to reach a concentration of 0.2 M (5 mL total).

Step 3: Execution

- Seal the vial with a Teflon-lined screw cap.

- Heat the reaction block to 80 °C.
- Stir vigorously (800-1000 rpm) for 12–24 hours.
 - Note: Reaction progress should be monitored via LC-MS. Look for the disappearance of the aryl halide and the appearance of the product mass ().

Step 4: Work-up

- Cool the mixture to room temperature.
- Filter through a pad of Celite to remove insoluble salts. Rinse the pad with Ethyl Acetate.
- Concentrate the filtrate under reduced pressure.
- Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Data Summary: Reactivity Profile

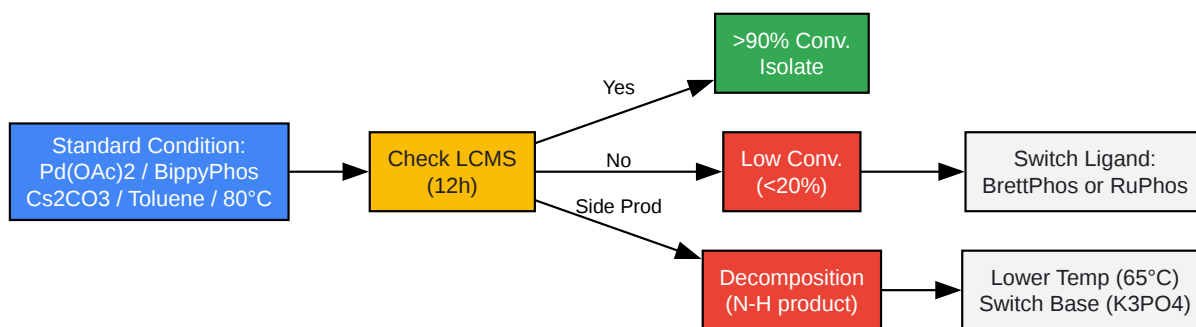
Variable	Recommendation	Rationale
Ligand	BippyPhos	Proven efficacy for -alkoxyamines; prevents -hydride elimination.
Alt. Ligand	BrettPhos	Use if BippyPhos is unavailable; excellent for difficult secondary amines.
Base		Mild enough to prevent decomposition of the N-OMe bond; soluble in Toluene.
Solvent	Toluene	Non-polar nature stabilizes the active Pd-Ligand complex.
Temp	80–100 °C	Sufficient energy to overcome the reductive elimination barrier.

Optimization & Troubleshooting

Common Failure Modes

- Low Conversion: Often caused by trace oxygen oxidizing the electron-rich phosphine ligand. Ensure rigorous degassing (sparging with Argon for 15 mins).
- De-methoxylation: If the product mass corresponds to the demethoxylated amine (), the reaction temperature is likely too high, or the base is too strong (avoid).
- Catalyst Poisoning: N-alkoxyamines can sometimes chelate Pd in an unproductive mode. Increasing ligand:metal ratio to 2:1 can mitigate this.

Screening Workflow (DOT Visualization)



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Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Safety Considerations

- N-Methoxyamines: Generally less volatile than low molecular weight alkyl amines, but potential toxicity profiles are often uncharacterized. Handle in a fume hood.
- Palladium Residues: Heavy metal waste must be segregated.
- Pressure: Heating toluene to 100 °C in a sealed vial generates pressure. Use pressure-rated vials.

References

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 - Context: Comprehensive review of ligand selection for difficult substr

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